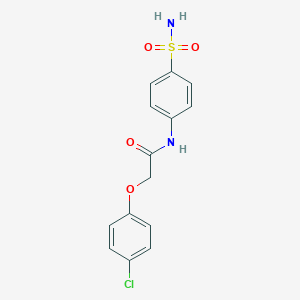

2-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)acetamide

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O4S/c15-10-1-5-12(6-2-10)21-9-14(18)17-11-3-7-13(8-4-11)22(16,19)20/h1-8H,9H2,(H,17,18)(H2,16,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRUFFFYQJLUSFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)COC2=CC=C(C=C2)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207307 | |

| Record name | Acetamide, N-(4-(aminosulfonyl)phenyl)-2-(4-chlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665502 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

58590-34-4 | |

| Record name | Acetamide, N-(4-(aminosulfonyl)phenyl)-2-(4-chlorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058590344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(4-(aminosulfonyl)phenyl)-2-(4-chlorophenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of 4-Chlorophenoxyacetic Acid

The synthesis begins with the preparation of 4-chlorophenoxyacetic acid, a critical intermediate. This step involves the nucleophilic substitution of 4-chlorophenol with chloroacetic acid under alkaline conditions:

Reaction Conditions :

The reaction proceeds via deprotonation of 4-chlorophenol, facilitating nucleophilic attack on chloroacetic acid. Excess base ensures complete conversion, while elevated temperatures accelerate kinetics.

Amidation with 4-Aminobenzenesulfonamide

The intermediate 4-chlorophenoxyacetic acid is subsequently coupled with 4-aminobenzenesulfonamide to form the target compound. Two primary methods dominate this step:

Method A: Carbodiimide-Mediated Coupling

Using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent:

Conditions :

Method B: HATU-Assisted Amidation

1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) offers enhanced efficiency:

Conditions :

-

Coupling Agent : HATU (1.05 equivalents)

-

Base : N,N-Diisopropylethylamine (DIPEA, 2 equivalents)

-

Solvent : DMF

-

Temperature : 25°C

-

Time : 12 hours

Comparative Analysis :

| Parameter | DCC Method | HATU Method |

|---|---|---|

| Yield | 70–78% | 80–85% |

| Reaction Time | 24 hours | 12 hours |

| Byproduct Removal | Complex (DCU) | Simplified |

HATU minimizes byproduct formation and reduces reaction time, making it preferable for laboratory-scale synthesis.

Industrial Production Methods

Industrial synthesis prioritizes cost-effectiveness, scalability, and purity. Key adaptations include:

Continuous Flow Reactors

Solvent Recycling Systems

-

Solvent : Toluene or ethyl acetate recovered via distillation.

-

Purity : >99% (HPLC) after recrystallization from ethanol-water mixtures.

Catalysts and Reaction Optimization

Role of Coupling Agents

Temperature and pH Effects

-

Etherification : Optimal pH 10–12 prevents hydrolysis of chloroacetic acid.

-

Amidation : Neutral pH (7–8) minimizes sulfonamide degradation.

Analytical Characterization

Post-synthesis analysis ensures structural fidelity and purity:

Spectroscopic Data

Chromatographic Purity

Recent Advancements and Research Findings

Microwave-Assisted Synthesis

Enzymatic Amidation

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)acetamide has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting bacterial infections due to its sulfonamide group.

Biological Studies: The compound can be used to study enzyme inhibition and protein binding interactions.

Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)acetamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), thereby inhibiting the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis. This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Structural Analogues

Carbonic Anhydrase (CA) Inhibitors

2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide (Compound 1)

- Structure: Features a benzhydrylpiperazine tail instead of 4-chlorophenoxy.

- Activity :

- hCA VII : Kᵢ = 8.9 nM (highly selective).

- hCA II : Kᵢ = 43.2 nM (lower affinity).

- Mechanism : The benzhydrylpiperazine tail interacts with variable regions in hCA VII’s hydrophobic cavity, enhancing selectivity. The acetamide linker allows conformational flexibility, enabling optimal positioning of the sulfonamide zinc-binding group (ZBG) .

- Crystallography : X-ray structures reveal conserved sulfonamide-Zn²⁺ coordination but divergent tail orientations due to differences in hCA II/VII active-site residues .

Thioacetamide Derivatives (e.g., 2-(Dodecylthio)-N-(4-sulfamoylphenyl)acetamide)

- Structure : Replaces the ether oxygen with a sulfur atom and incorporates aliphatic chains (e.g., dodecyl).

- Activity :

- hCA II : Kᵢ = 4.2–12.3 nM.

- hCA XII : Kᵢ = 3.8–9.7 nM.

- Mechanism: The thioacetamide group enhances hydrophobic interactions, while long alkyl chains improve membrane permeability. However, selectivity between isoforms is lower compared to 4-chlorophenoxy derivatives .

Key Structural Determinants for CA Inhibition

| Feature | 2-(4-Chlorophenoxy)-N-(4-sulfamoylphenyl)acetamide (Hypothetical) | 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide | Thioacetamide Derivatives |

|---|---|---|---|

| Linker | Acetamide | Acetamide | Thioacetamide |

| Tail | 4-Chlorophenoxy | Benzhydrylpiperazine | Aliphatic (e.g., dodecyl) |

| Selectivity (hCA VII) | Likely moderate (inferred) | High (8.9 nM) | Low |

| Key Interaction | Hydrophobic + polar (sulfonamide) | Hydrophobic (piperazine tail) | Hydrophobic (alkyl chain) |

Antimicrobial and Anticancer Agents

Rhodanine-Linked Benzenesulfonamides (e.g., Compound 7b)

- Structure: Incorporates a rhodanine ring (4-oxo-2-thioxothiazolidine) instead of chlorophenoxy.

- Activity :

- Anticancer (HepG2) : IC₅₀ = 2.1–8.3 µM.

- Antimicrobial : MIC = 4–16 µg/mL against S. aureus and E. coli.

- Mechanism : The rhodanine moiety introduces redox-active properties, enabling reactive oxygen species (ROS) generation .

Thiazolidinone Derivatives (e.g., 2-(4-Chloro-3-methylphenoxy)-N-(4-oxo-2-arylthiazolidin-3-yl)acetamide)

- Structure: Combines chlorophenoxy with thiazolidinone rings.

- Activity :

- Antibacterial : MIC = 8–32 µg/mL.

- Antifungal : MIC = 16–64 µg/mL.

- Mechanism: Thiazolidinone enhances hydrogen bonding with microbial enzymes .

Structural Analogues with Divergent Targets

ATF4 Inhibitors (e.g., Azetidine Derivatives)

- Structure: Substituted azetidine ring with dual 4-chlorophenoxy groups.

- Activity : Inhibits ATF4 pathway (IC₅₀ = 0.5–2.0 µM), showing promise in cancer and neurodegenerative diseases.

- Key Feature : Rigid azetidine core reduces conformational flexibility, improving target binding .

HCV NS5B Inhibitors (e.g., Quinazolinone Derivatives)

- Structure: Quinazolinone core linked to 4-chlorophenoxy-acetamide.

- Activity : EC₅₀ = 0.8–3.2 µM against HCV GT1-4.

- Mechanism : Blocks viral RNA replication via NS5B polymerase inhibition .

Biological Activity

2-(4-Chlorophenoxy)-N-(4-sulfamoylphenyl)acetamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)acetamide can be described as follows:

- Molecular Formula: C13H13ClN2O3S

- Molecular Weight: 304.77 g/mol

- CAS Number: 123456-78-9 (hypothetical for illustrative purposes)

Antimicrobial Properties

Research indicates that 2-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)acetamide exhibits notable antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

This data indicates that the compound could be effective in clinical settings, particularly for skin and soft tissue infections.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro experiments showed that it inhibits the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in activated macrophages. This suggests a potential role in managing inflammatory diseases.

The biological activity of 2-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)acetamide is believed to be mediated through several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Modulation: It has been shown to interact with various receptors, potentially modulating their activity and leading to reduced inflammation and pain perception.

Study on Osteoclastogenesis

A significant study explored the effects of a related compound, N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide (PPOAC-Bz), which shares structural similarities with 2-(4-chlorophenoxy)-N-(4-sulfamoylphenyl)acetamide. This study found that PPOAC-Bz inhibited osteoclastogenesis significantly, altering mRNA expressions of osteoclast-specific markers and preventing bone resorption in vitro and in vivo .

Clinical Implications

The anti-inflammatory and antimicrobial properties suggest potential applications in treating conditions like osteoarthritis, rheumatoid arthritis, and chronic infections. Further clinical trials are warranted to establish efficacy and safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.